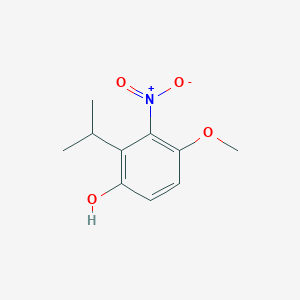
4-Methoxy-3-nitro-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-nitro-2-(propan-2-yl)phenol is an organic compound with the molecular formula C10H13NO4 It is a phenol derivative characterized by the presence of methoxy, nitro, and isopropyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol typically involves the nitration of 4-methoxy-2-(propan-2-yl)phenol. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is typically performed at low temperatures to ensure selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-nitro-2-(propan-2-yl)phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium hydroxide or potassium tert-butoxide.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Methoxy-3-amino-2-(propan-2-yl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-nitro-2-(propan-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activities, such as antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-nitro-2-(propan-2-yl)phenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-3-nitro-2-(propan-2-yl)phenol can be compared with other phenol derivatives, such as:
4-Methoxy-2-nitrophenol: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
3-Nitro-4-hydroxy-2-(propan-2-yl)phenol: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.
2-Methoxy-4-nitrophenol:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
865305-38-0 |
|---|---|
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
4-methoxy-3-nitro-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13NO4/c1-6(2)9-7(12)4-5-8(15-3)10(9)11(13)14/h4-6,12H,1-3H3 |
InChI-Schlüssel |
MKCSXRVFIMJCSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1[N+](=O)[O-])OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


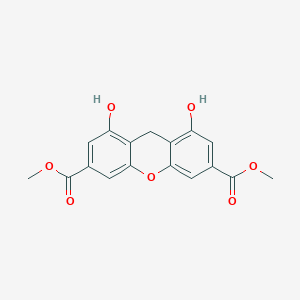
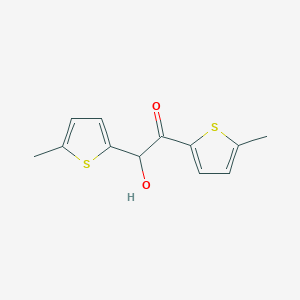


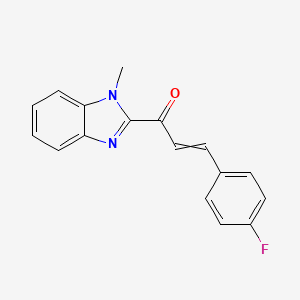
![2-Methyl-N-{[4-(propan-2-yl)phenyl]methylidene}benzene-1-sulfonamide](/img/structure/B12528651.png)
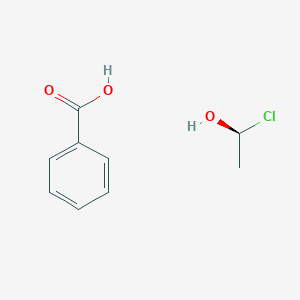
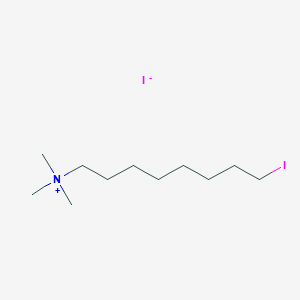

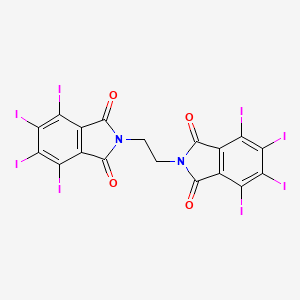

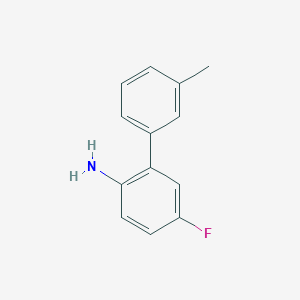
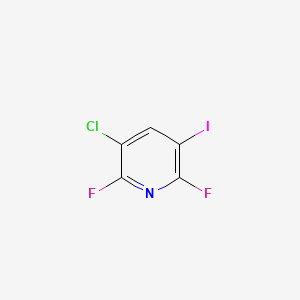
![6-Heptenoic acid, 2-[methyl(phenylmethyl)amino]-, methyl ester](/img/structure/B12528700.png)
